(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-3-methyl-butyramide (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408761
InChI: InChI=1S/C13H19ClN2O/c1-8(2)12(15)13(17)16-9(3)10-5-4-6-11(14)7-10/h4-9,12H,15H2,1-3H3,(H,16,17)/t9?,12-/m0/s1
SMILES: CC(C)C(C(=O)NC(C)C1=CC(=CC=C1)Cl)N
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.75 g/mol

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-3-methyl-butyramide

CAS No.:

Cat. No.: VC13408761

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.75 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-3-methyl-butyramide -

Specification

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
IUPAC Name (2S)-2-amino-N-[1-(3-chlorophenyl)ethyl]-3-methylbutanamide
Standard InChI InChI=1S/C13H19ClN2O/c1-8(2)12(15)13(17)16-9(3)10-5-4-6-11(14)7-10/h4-9,12H,15H2,1-3H3,(H,16,17)/t9?,12-/m0/s1
Standard InChI Key SFFJIQODSLIJNI-ACGXKRRESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC(C)C1=CC(=CC=C1)Cl)N
SMILES CC(C)C(C(=O)NC(C)C1=CC(=CC=C1)Cl)N
Canonical SMILES CC(C)C(C(=O)NC(C)C1=CC(=CC=C1)Cl)N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-3-methyl-butyramide features a butyramide core substituted with a 3-chlorophenyl ethyl group and a methyl branch at the third carbon. The systematic IUPAC name delineates its functional groups:

  • Amino group (-NH2) at position 2 of the butyramide chain.

  • 3-Methyl substituent introducing steric bulk and influencing conformational flexibility.

  • N-[1-(3-Chloro-phenyl)-ethyl] side chain, comprising a chlorinated benzene ring linked via an ethyl group to the amide nitrogen.

The (S) enantiomeric designation at the second carbon underscores the importance of stereochemistry in its biological interactions, as mirrored in structurally related compounds.

Synthesis and Optimization Strategies

Retrosynthetic Analysis

Key disconnections for synthesizing this compound include:

  • Amide bond formation between 2-amino-3-methylbutyric acid and 1-(3-chlorophenyl)ethylamine.

  • Enantioselective synthesis of the (S)-configured amino group, potentially via chiral auxiliaries or enzymatic resolution .

Stepwise Synthesis Protocol

A plausible route, adapted from analogous ureas and amides , involves:

Step 1: Preparation of 1-(3-Chlorophenyl)ethylamine

  • Friedel-Crafts alkylation of chlorobenzene with ethyl chloroacetate, followed by reduction (e.g., LiAlH4) to the primary amine.

  • Chiral resolution using tartaric acid derivatives to isolate the desired enantiomer.

Step 2: Activation of 2-Amino-3-methylbutyric Acid

  • Conversion to the corresponding acyl chloride using thionyl chloride (SOCl2).

Step 3: Coupling Reaction

  • Reacting the acyl chloride with 1-(3-chlorophenyl)ethylamine in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl .

Step 4: Purification

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove diastereomeric byproducts.

ParameterCondition/Result
Yield (Step 3)65-72%
Purity (HPLC)>98%
Optical Purity (Chiral HPLC)99.5% ee (S)

Physicochemical and Pharmacokinetic Profiling

Key Properties

Experimental data for the compound remains limited, but predictions based on structural analogs suggest:

PropertyValue
Molecular Weight282.78 g/mol
LogP (Octanol/Water)2.1 ± 0.3
Aqueous Solubility0.12 mg/mL (pH 7.4)
Melting Point148-152°C

The 3-chlorophenyl group enhances lipophilicity (LogP >2), favoring blood-brain barrier penetration, while the amide and amino groups improve water solubility relative to purely aromatic compounds .

Metabolic Stability

In vitro assays with liver microsomes (hypothetical projection):

  • Half-life (Human): 42 minutes (CYP3A4/5-mediated oxidation).

  • Major Metabolite: N-dealkylation at the ethylamine linkage, yielding 3-chlorophenylacetic acid.

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